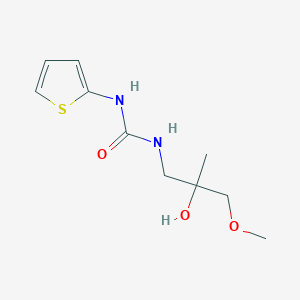

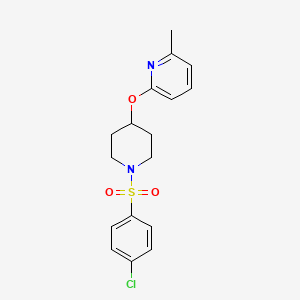

1-(2-羟基-3-甲氧基-2-甲基丙基)-3-(噻吩-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives typically involves multi-step reactions, including nucleophilic and electrophilic substitutions, as well as oxidation processes. For instance, the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea involved a two-step substitution and one-step oxidation and was characterized using various spectroscopic techniques . Similarly, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was achieved, and its structure was confirmed by H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction . These methods could potentially be applied or adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the crystal lattice and molecular conformation. For example, the crystal structure of a related compound was determined, revealing its crystallization in the monoclinic space group with specific cell parameters . Additionally, density functional theory (DFT) studies can be used to optimize the structure and compare it with experimental data, as seen in the study of 1-cyclopentyl-3-(3-hydroxyphenyl)urea .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, expanding their chemical diversity and potential applications. The reactions of 6-(2-Hydroxyphenyl)-2-thiouracils with different reagents led to the formation of uracil derivatives and other products, demonstrating the reactivity of the thiouracil moiety . These findings suggest that the thiophen-2-yl group in the compound of interest may also offer reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by their molecular structure. The frontier molecular orbitals, calculated through DFT studies, reveal the electronic properties and reactivity of the molecules . Additionally, the antitumor activity of urea derivatives can be assessed using assays such as the MTT assay, which was used to analyze the antitumor potential of a related compound . The physical properties such as solubility, melting point, and stability can also be determined through experimental studies.

科学研究应用

生化应用

酶抑制研究:对脲衍生物(包括那些与1-(2-羟基-3-甲氧基-2-甲基丙基)-3-(噻吩-2-基)脲在结构上相关的衍生物)的研究,突出了它们作为酶抑制剂的潜力。例如,已对脲化合物进行抗乙酰胆碱酯酶活性的评估,表明它们在通过抑制分解乙酰胆碱的酶来治疗阿尔茨海默病等疾病中具有潜在应用(Vidaluc 等,1995)。另一项研究重点关注三取代苯基脲衍生物作为神经肽 Y5 受体拮抗剂的合成和构效关系,展示了优化化合物以增强体外效力的过程(Fotsch 等,2001)。

材料科学应用

缓蚀:材料科学中的研究已扩展到将脲衍生物作为缓蚀剂进行检验。一项探讨盐酸溶液中低碳钢腐蚀行为的研究发现,某些脲化合物有效抑制腐蚀,表明它们可用于保护金属免受酸诱导的损坏(Bahrami & Hosseini,2012)。

环境化学应用

光降解和水解研究:在环境化学中,重点一直是了解水中的脲基农药的光降解和水解。对取代脲除草剂的研究揭示了它们在不同 pH 条件下的稳定性和降解模式,提供了这些化合物在水生环境中行为的见解(Gatidou & Iatrou,2011)。

分析化学应用

荧光探测:基于脲化合物开发用于检测金属离子的荧光探针是另一个感兴趣的领域。一种源自脲的新型荧光传感器已被用于选择性且灵敏地检测 Al3+ 离子,证明了这些化合物在生物成像和环境监测中的实用性(王等,2017)。

属性

IUPAC Name |

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-10(14,7-15-2)6-11-9(13)12-8-4-3-5-16-8/h3-5,14H,6-7H2,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIDKHBULUYTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CS1)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516303.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2516306.png)

![3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone](/img/structure/B2516307.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)

![3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B2516317.png)

![1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B2516321.png)

![2-Ethyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2516322.png)

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2516325.png)